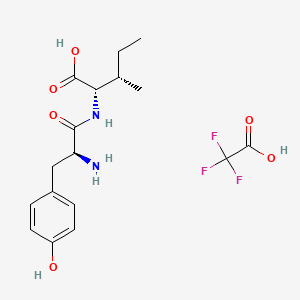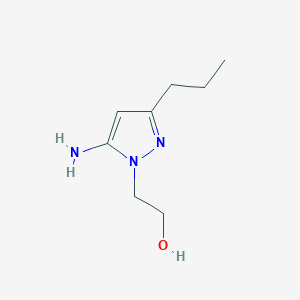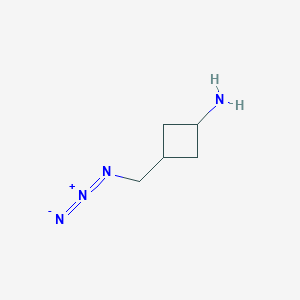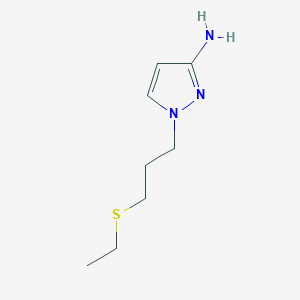
1-(3-(Ethylthio)propyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Ethylthio)propyl)-1h-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features an ethylthio group attached to a propyl chain, which is further connected to the pyrazole ring. The presence of the ethylthio group imparts unique chemical properties to the molecule, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Ethylthio)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Ethylthio)propyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Ethylthio)propyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Ethylthio)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The ethylthio group can interact with metal ions, leading to the formation of coordination complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways .
Comparación Con Compuestos Similares
1-(3-(Methylthio)propyl)-1h-pyrazol-3-amine: Similar structure but with a methylthio group instead of an ethylthio group.
1-(3-(Propylthio)propyl)-1h-pyrazol-3-amine: Similar structure but with a propylthio group instead of an ethylthio group.
Uniqueness: 1-(3-(Ethylthio)propyl)-1h-pyrazol-3-amine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H15N3S |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
1-(3-ethylsulfanylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3S/c1-2-12-7-3-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10) |
Clave InChI |
XQWWWXOFMREIQE-UHFFFAOYSA-N |
SMILES canónico |
CCSCCCN1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)

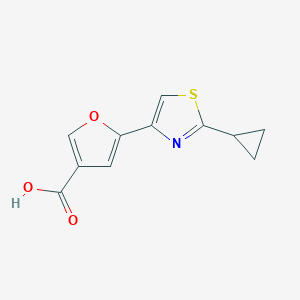
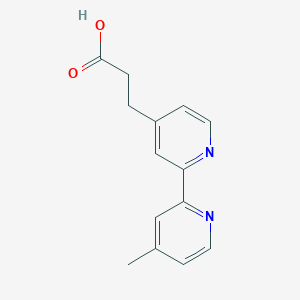
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)



![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
